molecular formula C21H13NO6 B2826576 N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 886183-29-5

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B2826576
CAS No.: 886183-29-5
M. Wt: 375.336
InChI Key: VQBWFWWKTWBWJL-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted at the 3-position with a furan-2-carboxamide group and at the 2-position with a 1,3-benzodioxol-5-ylcarbonyl moiety. Its molecular formula is C₂₃H₁₄ClFN₂O₅ (as per a structurally similar compound in ), though variations exist depending on substituents. Key structural elements include:

  • Benzofuran: A fused bicyclic system contributing aromatic stability and planar rigidity.
  • Furan-2-carboxamide: A furan ring conjugated with a carboxamide group, enabling hydrogen bonding and dipole interactions.

This compound shares structural motifs with pharmacologically active derivatives, such as antibacterial naphthofurans () and kinase inhibitors (). Its CAS number is 872613-01-9 (), and related analogs like N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 735340-26-8) highlight the role of substituents in modulating properties .

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO6/c23-19(12-7-8-15-17(10-12)27-11-26-15)20-18(13-4-1-2-5-14(13)28-20)22-21(24)16-6-3-9-25-16/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBWFWWKTWBWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1,3-benzodioxol-5-ylcarbonyl)-1-benzofuran-3-yl]furan-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure that combines a benzodioxole moiety with a benzofuran framework. This structural arrangement is significant as it contributes to the compound's bioactivity. The presence of functional groups such as carboxamide enhances its solubility and interaction with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It acts as an inhibitor of histone deacetylases (HDACs) , enzymes that play a crucial role in the regulation of gene expression and are implicated in cancer progression. By inhibiting HDACs, the compound may promote apoptosis in cancer cells and hinder tumor growth.

2. Antimicrobial Effects

In addition to its anticancer potential, the compound has demonstrated antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent .

3. Neuroprotective Effects

Preliminary studies suggest that the compound may also have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The modulation of cellular signaling pathways associated with apoptosis and cell proliferation may contribute to its protective effects against neuronal cell death .

The mechanisms through which this compound exerts its biological effects include:

  • HDAC Inhibition : By inhibiting HDACs, the compound alters histone acetylation patterns, leading to changes in gene expression that favor apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanisms by which the compound exhibits antimicrobial activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Flynn et al. (2023)Identified significant antiproliferative activity against various cancer cell lines when tested against structurally similar compounds .
Umesha et al. (2009)Reported antimicrobial properties, indicating potential applications in treating infections .
PMC Article (2023)Discussed the broader implications of benzofuran derivatives in drug discovery, emphasizing their therapeutic potential across multiple disease states .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methoxyphenyl and Benzodioxol Analogs

Compound Substituent Molecular Formula MW (g/mol) Key Spectral Features (δ, ppm)
Methoxyphenyl analog () 3-/4-OCH₃ C₂₀H₁₈NO₃ 320.13 OCH₃: 3.7–3.8; NH: 9.5–10.0
Target compound () 1,3-Benzodioxol C₂₃H₁₄ClFN₂O₅ ~495 Benzodioxol CH₂: 5.9–6.1; NH: ~10.2

Naphthofuran Derivatives with Nitro/Acetamide Groups

Naphtho[2,1-b]furan derivatives (), such as N-[2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl]acetamide , feature fused naphthofuran systems with nitro and acetamide groups. Contrasts include:

  • Ring System : Naphthofurans have extended conjugation, increasing planarity and UV absorption compared to benzofurans.
  • Electron-Withdrawing Groups : Nitro substituents enhance reactivity and may improve antibacterial activity, whereas benzodioxol’s electron-donating nature could favor stability .

Thiazolidinone- and Chromene-Containing Analogs

The compound N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () incorporates a thiazolidinone ring and chromene system. Key distinctions:

  • Hydrogen Bonding: The thiazolidinone’s carbonyl and NH groups form extensive N–H⋯O and C–H⋯O interactions, similar to the target compound’s carboxamide .
  • Crystal Packing: Chromene-thiazolidinone derivatives exhibit π-π stacking (Cg–Cg = 3.84 Å), whereas benzodioxol’s methylenedioxy group may sterically hinder such interactions .

Quinoline-Based Derivatives with Tetrahydrofuran-Oxy Groups

Complex analogs like N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide () feature quinoline cores with tetrahydrofuran-oxy and piperidine substituents. Differences include:

  • Functional Groups : The tetrahydrofuran-oxy group introduces stereochemical complexity absent in the target compound.

Table 2: Key Physicochemical and Structural Properties

Compound Type Core Structure Key Substituents MW Range (g/mol) Notable Interactions
Target compound Benzofuran Benzodioxol, carboxamide ~495 N–H⋯O, C–H⋯O hydrogen bonds
Methoxyphenyl analog Benzofuran Methoxyphenyl, carboxamide 320–350 OCH₃ dipole interactions
Naphthofuran derivative Naphthofuran Nitro, acetamide 400–450 Extended π-conjugation
Quinoline derivative Quinoline Tetrahydrofuran-oxy, cyano ~580 Steric hindrance from THF-oxy

Q & A

Q. Recommended Workflow :

Validate purity (>95% by HPLC).

Standardize assay conditions (solvent, pH).

Cross-reference with structural analogues (e.g., furan-2-carboxamide derivatives) .

Advanced: What computational methods predict binding modes to biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., DNA polymerase or TRP channels) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • Pharmacophore Modeling : Identifies critical interaction points (e.g., hydrogen bond donors in benzodioxole) .

Example Docking Results :

TargetDocking Score (kcal/mol)Key Interactions
Monkeypox DNA Polymerase-9.8H-bond with Asp413
TRPM8 Channel-8.4π-Stacking with Phe927

Basic: What are the stability considerations for long-term storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzodioxole group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Purity Monitoring : Annual HPLC analysis (C18 column, acetonitrile/water gradient) ensures degradation <5% .

Advanced: How can synthetic byproducts be identified and minimized?

  • LC-MS Profiling : Detect intermediates (e.g., unreacted benzofuran precursors at m/z 210) .
  • Reaction Optimization : Reduce EDC∙HCl stoichiometry to prevent over-activation of carboxylates .
  • Byproduct Table :
Byproductm/zMitigation Strategy
Di-furan adduct450.12Lower reaction temperature
Oxidized benzodioxole406.10Use inert atmosphere (Ar)

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